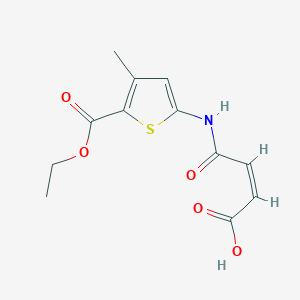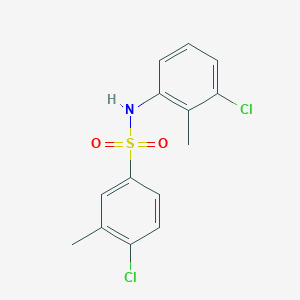
1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H20N2O6 and its molecular weight is 348.355. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: Potential Anticancer Agent Synthesis
In medicinal chemistry, this compound could serve as a precursor for synthesizing potential anticancer agents. The pyran ring, present in the compound, is a common feature in many natural products with anticancer properties . The compound’s structure allows for modifications that could lead to the development of novel therapeutic agents targeting specific cancer cell lines.
Pharmacology: Enzyme Inhibition Studies
The structural complexity of this compound suggests it could be used to study enzyme inhibition in pharmacology. Its potential to bind with active sites of enzymes could make it a valuable tool for understanding the mechanisms of action and for the development of new inhibitors that could regulate enzyme activity involved in disease states .
Biochemistry: Apoptosis Pathway Investigation
In biochemistry, the compound’s ability to interact with biological molecules could be harnessed to investigate apoptosis pathways. Its potential to induce cell death could provide insights into the regulation of apoptosis, which is a crucial process in maintaining cellular homeostasis and has implications in cancer treatment .
Organic Chemistry: Multicomponent Reaction Utilization
Organic chemists could explore the use of this compound in multicomponent reactions (MCRs) due to its multiple reactive sites. MCRs are valuable for creating complex molecules with high atom economy, and this compound could be a key intermediate in such reactions, leading to the synthesis of diverse molecular structures with potential applications in various fields .
Synthetic Chemistry: Building Block for Heterocyclic Compounds
The compound’s structure contains functional groups that are conducive to the synthesis of heterocyclic compounds. These compounds are of great interest in synthetic chemistry for their applications in drug development and materials science .
Chemical Biology: Study of Cellular Uptake Mechanisms
In chemical biology, this compound could be tagged with fluorescent markers to study cellular uptake mechanisms. Understanding how cells internalize such molecules can provide valuable information for drug delivery system design, where targeted delivery and controlled release of therapeutic agents are critical .
properties
IUPAC Name |
1-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-11-8-13(9-17(23)24-11)25-12-4-6-18(7-5-12)16(22)10-19-14(20)2-3-15(19)21/h8-9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWXDSRNSJFODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

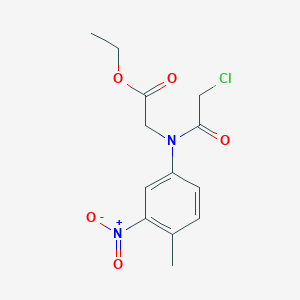
![potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2864833.png)
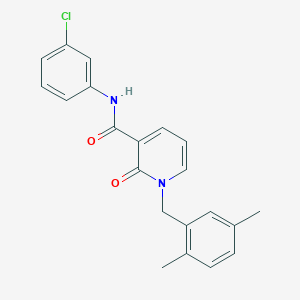
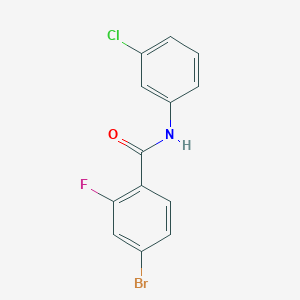
![8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2864837.png)
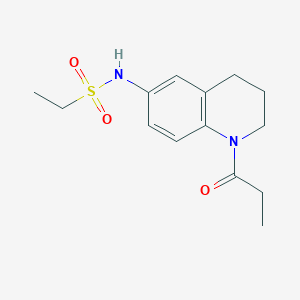
![N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2864840.png)

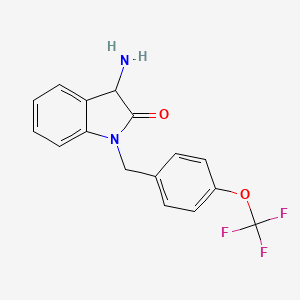
![1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2864845.png)
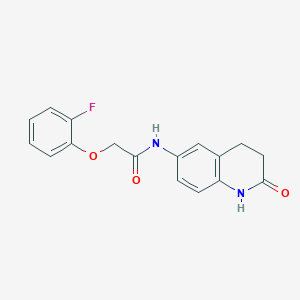
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine](/img/structure/B2864851.png)
